Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-
Description
Chemical Structure: The compound features a trifluoroacetamide core (-CO-CF₃) linked to a 2,4-dinitrophenyl group (C₆H₃(NO₂)₂-). The nitro groups at the 2- and 4-positions are strong electron-withdrawing groups (EWGs), which significantly influence electronic distribution, reactivity, and intermolecular interactions.
Properties
CAS No. |
149623-84-7 |
|---|---|
Molecular Formula |
C8H4F3N3O5 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H4F3N3O5/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14(18)19/h1-3H,(H,12,15) |
InChI Key |
VRYUACVHVSQAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 2,4-Dinitroaniline with Trifluoroacetic Anhydride
The most straightforward route involves direct acylation of 2,4-dinitroaniline using trifluoroacetic anhydride under basic conditions. This method leverages the nucleophilic attack of the aromatic amine on the electrophilic carbonyl carbon of the anhydride. However, the electron-deficient nature of the aromatic ring, due to the nitro groups, reduces the amine’s nucleophilicity, necessitating rigorous reaction conditions.
In a representative procedure, 2,4-dinitroaniline is suspended in anhydrous dichloromethane with pyridine as a base to neutralize the generated trifluoroacetic acid. Trifluoroacetic anhydride is added dropwise at 0°C, followed by gradual warming to room temperature. The reaction typically requires 12–24 hours for completion, yielding the target compound after aqueous workup and recrystallization from ethanol. This method offers moderate yields (50–65%) due to competing side reactions, including incomplete acylation and hydrolysis of the anhydride.
Coupling Agent-Mediated Synthesis Using Dicyclohexylcarbodiimide (DCC)
To circumvent the limitations of direct acylation, coupling agents such as dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between 2,4-dinitroaniline and trifluoroacetic acid. This approach activates the carboxylic acid as an intermediate O-acylisourea, enhancing electrophilicity for nucleophilic attack by the amine.
In a protocol adapted from peptide synthesis, 2,4-dinitroaniline and trifluoroacetic acid are dissolved in dimethylformamide (DMF) with hydroxybenzotriazole (HOBt) as an additive to suppress racemization. DCC is introduced at 0°C, and the mixture is stirred for 6 hours before warming to room temperature overnight. The precipitated dicyclohexylurea is filtered, and the product is isolated via extraction and chromatographic purification. This method achieves superior yields (70–80%) compared to direct acylation, albeit with higher reagent costs and longer purification steps.
Schotten-Baumann Reaction with Trifluoroacetyl Chloride
The Schotten-Baumann reaction provides an alternative pathway using trifluoroacetyl chloride under biphasic conditions. Here, 2,4-dinitroaniline is dispersed in a mixture of dichloromethane and aqueous sodium hydroxide. Trifluoroacetyl chloride is added gradually, with vigorous stirring to ensure interfacial contact between the organic and aqueous phases.
This method capitalizes on the rapid reaction kinetics of acid chlorides, completing within 2–4 hours at 0°C. However, the hydrolysis sensitivity of trifluoroacetyl chloride necessitates strict temperature control. Post-reaction, the organic layer is separated, dried, and concentrated to afford the crude product, which is recrystallized from hexane. Yields range from 60–70%, with purity dependent on efficient phase separation.
Microwave-Assisted Synthesis for Enhanced Efficiency
Emerging techniques employ microwave irradiation to accelerate the acylation process. A mixture of 2,4-dinitroaniline, trifluoroacetic anhydride, and catalytic p-toluenesulfonic acid is subjected to microwave heating at 100°C for 15 minutes. This approach reduces reaction times from hours to minutes while maintaining yields comparable to conventional methods (55–60%). The enhanced kinetics are attributed to improved molecular agitation and thermal homogeneity under microwave conditions.
Comparative Analysis of Synthetic Methods
The table below summarizes the performance metrics of the four primary synthesis routes:
| Method | Reagents | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| Direct Acylation | Trifluoroacetic anhydride | Dichloromethane | 12–24 h | 50–65% | 90–95% |
| DCC Coupling | DCC/HOBt, Trifluoroacetic acid | DMF | 18–24 h | 70–80% | 95–98% |
| Schotten-Baumann | Trifluoroacetyl chloride | Dichloromethane | 2–4 h | 60–70% | 85–90% |
| Microwave-Assisted | Trifluoroacetic anhydride | Solvent-free | 15 min | 55–60% | 88–92% |
Key findings:
- DCC Coupling offers the highest yields and purity, making it ideal for laboratory-scale synthesis despite its complexity.
- Microwave-Assisted synthesis provides a rapid alternative with acceptable yields, suitable for high-throughput applications.
- Direct Acylation remains the simplest method but suffers from moderate efficiency due to side reactions.
Mechanistic Insights and Side Reactions
The trifluoroacetylation of 2,4-dinitroaniline proceeds via a nucleophilic acyl substitution mechanism. The amine’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the leaving group (e.g., chloride or trifluoroacetate). Electron-withdrawing nitro groups destabilize the intermediate, necessitating activation through either strong bases (e.g., pyridine) or coupling agents.
Common side reactions include:
- Hydrolysis of the acylating agent , particularly in aqueous environments, leading to reduced yields.
- Over-acylation , where excess trifluoroacetic anhydride reacts with the product, forming undesired bis-acylated derivatives.
- Oxidative degradation of the nitro groups under prolonged heating, necessitating inert atmospheres for sensitive protocols.
Purification and Characterization
Crude products are typically purified via recrystallization from ethanol or hexane, leveraging the compound’s limited solubility in cold solvents. Advanced purification employs silica gel chromatography using ethyl acetate/hexane eluents. Characterization by $$ ^1H $$ NMR reveals distinct signals for the aromatic protons (δ 8.5–9.0 ppm) and the trifluoroacetyl group (δ 3.8–4.2 ppm for CF$$ _3 $$). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 295.0245 [M+H]$$ ^+ $$.
Applications and Derivatives
While the primary focus of this analysis is synthesis, N-(2,4-dinitrophenyl)-2,2,2-trifluoroacetamide serves as a precursor in heterocyclic chemistry and peptide mimetics. Its electron-deficient aromatic ring facilitates nucleophilic substitution reactions, enabling the construction of fused-ring systems. Derivatives incorporating this moiety exhibit potential as fluorescent probes due to the nitro group’s electron-withdrawing effects.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Challenges
- Crystallography: highlights that meta-substitution with EWGs (e.g., NO₂) reduces symmetry, leading to complex crystal systems. The target compound’s dinitro groups may adopt a planar conformation, favoring π-π stacking .
- Synthetic Challenges : Nitro groups complicate purification due to sensitivity to reduction. Catalytic methods (e.g., Ru π-complexes in ) may offer safer pathways .
- Toxicity : Nitroaromatics are often mutagenic; comparative studies () suggest lower acute toxicity for chloro analogs .
Biological Activity
Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 323.18 g/mol. It features a trifluoromethyl group and a dinitrophenyl moiety, which contribute to its chemical stability and reactivity. The presence of various functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- exhibits significant biological activity. Its unique structure allows for various interactions within biological systems. Specific activities noted in research include:
- Antioxidant Activity : The compound has shown potential antioxidant properties in vitro by scavenging free radicals and reducing reactive oxygen species (ROS) production in macrophage cell lines .
- Anticancer Potential : Studies have indicated that derivatives of acetamide compounds can induce apoptosis in tumor cells, suggesting anticancer properties .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory activities based on its ability to modulate nitric oxide (NO) production in stimulated macrophages .
Antioxidant Activity
A study evaluated the antioxidant activity of acetamide derivatives, including Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-. The results indicated that these compounds effectively scavenged ABTS radicals and reduced NO production in LPS-stimulated J774.A1 macrophages. The findings are summarized in the following table:
| Compound | Concentration (µM) | % Scavenging Activity | LD50 (ppm) |
|---|---|---|---|
| 40006 | 0.1 | 45% | 3.0443 |
| 40007 | 10 | 60% | 10.6444 |
These results suggest that Acetamide derivatives could be promising candidates for further development as antioxidant agents.
Anticancer Activity
The anticancer potential of Acetamide derivatives was assessed against various cancer cell lines. Notably, compounds with similar structures demonstrated significant cytotoxicity against A549 and C6 tumor cells through MTT assays and caspase-3 activation assays. The findings highlight the importance of structural modifications in enhancing biological activity.
The mechanisms underlying the biological activities of Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- may involve:
- Reactive Oxygen Species Modulation : By reducing ROS levels, the compound may protect cells from oxidative stress.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Inflammatory Pathway Regulation : The modulation of NO production indicates potential anti-inflammatory mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
